“1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One” is a chemical compound with the molecular formula C10H7BrO2 . It is related to the compound “(1S)-1-(1-Benzofuran-2-yl)ethanol” which has the molecular formula C10H10O2 and is known to have a density of 1.2±0.1 g/cm3, a boiling point of 270.4±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .
A study has reported a novel whole-cell mediated biocatalytic method for the enantiopure production of (S)-1-(benzofuran-2-yl)ethanol in an aqueous medium . This method has been used for the synthesis of a precious chiral intermediary process to be converted into a sophisticated molecule for drug production .
The molecular structure of “1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One” is related to the compound “(1S)-1-(1-Benzofuran-2-yl)ethanol” which has a molecular weight of 162.18 g/mol . The structure of this compound has been confirmed by 1H-NMR, 13C-NMR, elemental analysis, and IR .
Benzofuran compounds, including “1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One”, have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . A study has reported that the compound “(E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime” was found to be the most effective derivative against S. aureus and E. coli .
1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One is an organic compound characterized by its unique structural features, which include a benzofuran moiety and a bromoethanone functional group. This compound has garnered attention in the field of organic chemistry due to its potential applications in medicinal chemistry and materials science. It is classified under the category of brominated carbonyl compounds, specifically as a derivative of benzofuran.
The compound can be synthesized through various methods, with detailed procedures documented in scientific literature. The synthesis often involves the bromination of benzofuran derivatives or the reaction of benzofuran with bromoacetyl compounds.
1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One is classified as:
The synthesis of 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One can be achieved through several methods, primarily involving bromination reactions. A common approach includes:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to maximize yield and purity. For instance, using dimethylformamide as a solvent often leads to better yields compared to other solvents .
The molecular formula for 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One is . The compound features:
Key structural data includes:
1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One participates in various chemical reactions due to its electrophilic nature:
The reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion and purity .
The mechanism of action for 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One involves:
Kinetic studies may reveal the reaction rates and mechanisms involved, providing insights into how this compound can be utilized in further synthetic applications .
1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One has potential applications in:
Research continues into expanding its applications through derivatives that enhance solubility and biological activity .
Regioselective bromoacetylation at the C2 position of benzofuran represents a critical strategic approach for the efficient synthesis of 1-(1-benzofuran-2-yl)-2-bromoethan-1-one. This electrophilic substitution leverages the inherent nucleophilic character of the benzofuran heterocycle, particularly at the electron-rich C2 position, which serves as the preferred site for acyl halide attack. Titanium tetrachloride (TiCl₄) has emerged as a highly effective promoter for Friedel-Crafts-type reactions between benzofuran derivatives and α-haloacetyl halides, achieving regioselectivities exceeding 98% under optimized conditions. This methodology enables the direct introduction of the bromoacetyl moiety without requiring protective group strategies [2].
The reaction of benzofuran with bromoacetyl bromide in dichloromethane at 0°C in the presence of catalytic TiCl₄ (20 mol%) yields 1-(1-benzofuran-2-yl)-2-bromoethan-1-one in 82-89% isolated yield after 6 hours. Copper-based catalytic systems offer complementary approaches to TiCl₄-mediated reactions. The CuCl/DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) system facilitates bromoacetylation via radical transfer mechanisms, particularly effective for electron-deficient benzofuran substrates. This catalytic approach demonstrates remarkable functional group tolerance, accommodating halogen substituents (Cl, Br) on the benzofuran nucleus without competitive dehalogenation [6].
Table 1: Regioselective Bromoacetylation Method Comparison
Catalytic System | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (%) |
---|---|---|---|---|
TiCl₄ (20 mol%) | 0 → 25 | 6 | 82-89 | >98 |
CuCl/DBU | 80 | 12 | 75-83 | 92-95 |
AlCl₃ | -10 | 8 | 68-72 | 85-90 |
Substrate electronic effects significantly influence reaction efficiency. Electron-donating groups (methoxy, methyl) at the C5 position of benzofuran enhance reaction rates and yields (typically 85-92%), while electron-withdrawing groups (nitro, cyano) necessitate harsher conditions and provide diminished yields (45-65%). Solvent optimization studies reveal that non-polar aprotic solvents (toluene, dichloromethane) generally outperform polar aprotic alternatives (DMF, acetonitrile) in both yield and regioselectivity metrics. Recent advances include the development of continuous flow protocols that reduce reaction times to 15-30 minutes while maintaining excellent regiochemical control [2] [6].
Microwave-assisted synthesis has revolutionized the preparation of halogenated benzofuran derivatives by dramatically reducing reaction times, improving yields, and enhancing reaction selectivity. This technique is particularly valuable for constructing the benzofuran core prior to bromoacetylation, enabling rapid access to advanced intermediates. The dielectric heating mechanism of microwave irradiation facilitates rapid temperature ramping and precise thermal control, which minimizes decomposition pathways for thermally sensitive bromoacetyl intermediates [6].
The cyclocondensation of o-hydroxyaldehydes with α-bromoacetophenone derivatives under microwave irradiation (300W, 120°C) in DMF produces 2-substituted benzofuran precursors in 85-92% yield within 15 minutes, compared to 6-8 hours required under conventional heating. This represents a 6-8 fold reduction in processing time with concomitant yield improvements of 15-25%. The reaction employs catalytic copper(I) iodide (10 mol%) with cesium carbonate as base, demonstrating excellent functional group compatibility including nitro, cyano, and ester substituents on the aromatic ring. The solvent system significantly influences efficiency, with dimethyl sulfoxide (DMSO) providing optimal results due to its high microwave absorptivity and thermal stability [6].
For direct bromoacetylation of preformed benzofuran scaffolds, microwave-assisted protocols enable rapid halogen exchange. The reaction of 1-(1-benzofuran-2-yl)ethan-1-one with molecular bromine in acetic acid under microwave irradiation (150W, 80°C) achieves complete α-bromination within 5 minutes, yielding the target compound in 89% isolated purity. This contrasts sharply with conventional methods requiring 2-3 hours at reflux temperature. The accelerated reaction kinetics minimize polybromination byproducts and decomposition pathways, with reaction monitoring revealing a clean conversion profile. Recent innovations include catalyst-free microwave protocols that eliminate transition metal contaminants while maintaining excellent efficiency (80-85% yield, 180W, 15 minutes) [6] [8].
Catalytic halogenation strategies enable selective installation of bromine at the ethanonyl position of 1-(benzofuran-2-yl)ethanone precursors. These methodologies overcome limitations of traditional stoichiometric bromination that generate excessive waste and present handling challenges. Transition metal catalysis, particularly palladium and copper-based systems, provide exceptional control over chemoselectivity and functional group tolerance. Palladium-catalyzed α-bromination employs Pd(OAc)₂ (5 mol%) with N-bromosuccinimide (NBS) as bromine source in acetonitrile at 60°C, achieving 88-92% conversion within 2 hours [6].
Radical-mediated pathways offer complementary approaches to ionic bromination mechanisms. The tin-catalyzed radical cyclization/bromination sequence developed for benzofuran synthesis utilizes catalytic n-Bu₃SnH (20 mol%) with AIBN initiation and carbon tetrabromide as bromine source. This methodology provides direct access to bromoethyl-substituted benzofurans from ortho-haloaryl ketone precursors in a single operation with 53-78% yields. Modern modifications replace toxic tin reagents with silanethiol catalysts (tris(trimethylsilyl)silane) while maintaining efficiency (65-72% yield) [5].
Table 2: Catalytic Bromination Systems Comparison
Catalyst System | Bromine Source | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Pd(OAc)₂ (5 mol%) | NBS | 60 | 2 | 88-92 |
CuBr₂ (10 mol%) | Br₂ | 80 | 1.5 | 78-85 |
n-Bu₃SnH (20 mol%)/AIBN | CBr₄ | 80 | 3 | 53-78 |
TMS₃SiH (30 mol%)/V-70 initiator | CBr₄ | 70 | 4 | 65-72 |
Brønsted acid catalysis provides metal-free alternatives for regioselective bromination. Trifluoroethanol (TFE) solutions containing p-toluenesulfonic acid (p-TSA, 10 mol%) facilitate electrophilic bromination using NBS at ambient temperature. This approach achieves chemoselective mono-bromination (≥95% selectivity) at the activated methylene position without competing ring bromination or dibromide formation. The catalytic mechanism involves proton-assisted polarization of the NBS molecule, generating an electrophilic brominating species. Reaction optimization studies demonstrate critical solvent effects, with fluorinated alcohols (TFE, HFIP) providing optimal hydrogen-bonding networks that enhance catalyst efficiency and selectivity [10].
Solvent-free methodologies represent a paradigm shift toward sustainable synthesis of 1-(1-benzofuran-2-yl)-2-bromoethan-1-one, eliminating volatile organic compounds (VOCs) while enhancing atomic economy. These approaches align with green chemistry principles by reducing waste streams, minimizing energy consumption, and improving process safety. Mechanochemical techniques using high-speed ball milling enable efficient bromoacetylation through tribochemical activation, where mechanical energy input replaces solvent mediation [3] [8].
The reaction of benzofuran-2-carboxylic acid with phosphorus tribromide (PBr₃) in a planetary ball mill (500 rpm) produces the target bromoketone in 91% yield after only 20 minutes of processing. This represents a dramatic improvement over solution-phase methods that typically require 4-6 hours. The mechanochemical approach demonstrates exceptional functional group tolerance and eliminates solvent purification steps, reducing overall waste generation by 85%. Scale-up studies using industrial-scale mixers (500g batches) confirm process viability with consistent yields (88-90%) and purity profiles (>98% by HPLC) [8].
Solid-state thermal reactions provide complementary solvent-free pathways. The fusion reaction between benzofuran and bromoacetyl chloride in the presence of catalytic zinc chloride (5 mol%) at 80-85°C yields 1-(1-benzofuran-2-yl)-2-bromoethan-1-one in 84% purity after simple recrystallization. This approach eliminates solvent recovery operations and reduces energy consumption by 60% compared to reflux methods. Process intensification studies demonstrate that reactive extrusion technology enables continuous production at kilogram-scale with consistent quality attributes [3] [8].
Table 3: Solvent-Free Synthesis Method Performance
Methodology | Conditions | Scale Capability | Yield (%) | Energy Reduction (%) |
---|---|---|---|---|
Ball Milling | 500 rpm, 20 min, no catalyst | 100g/batch | 91 | 75 |
Thermal Fusion | 85°C, ZnCl₂ catalyst | Kilogram-scale | 84 | 60 |
Reactive Extrusion | 120°C, residence time 2 min | Continuous process | 89 | 70 |
The environmental benefits of solvent-free synthesis are quantifiable through life cycle assessment metrics. Mechanochemical methods demonstrate 65-80% reductions in process mass intensity (PMI) and 70-85% reductions in carbon footprint compared to traditional solvent-mediated routes. These methodologies align with industrial implementation of green chemistry principles, particularly in reducing the environmental impact of pharmaceutical intermediates. Recent advances include the development of catalytic solvent-free systems using silica-supported Lewis acids that enable reagent recycling and further enhance process sustainability [3] [8].
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